molecular formula C15H33FN2 B14233240 N~1~-(2-Fluoroethyl)-N~2~-undecylethane-1,2-diamine CAS No. 627522-25-2

N~1~-(2-Fluoroethyl)-N~2~-undecylethane-1,2-diamine

Cat. No.: B14233240
CAS No.: 627522-25-2
M. Wt: 260.43 g/mol
InChI Key: LMFNLVMZKWGEGB-UHFFFAOYSA-N
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Description

N~1~-(2-Fluoroethyl)-N~2~-undecylethane-1,2-diamine is an organic compound that features a fluorinated ethyl group and an undecyl chain attached to an ethane-1,2-diamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-Fluoroethyl)-N~2~-undecylethane-1,2-diamine typically involves the reaction of 2-fluoroethylamine with undecylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:

2-Fluoroethylamine+UndecylamineN 1 -(2-Fluoroethyl)-N 2 -undecylethane-1,2-diamine\text{2-Fluoroethylamine} + \text{Undecylamine} \rightarrow \text{N~1~-(2-Fluoroethyl)-N~2~-undecylethane-1,2-diamine} 2-Fluoroethylamine+Undecylamine→N 1 -(2-Fluoroethyl)-N 2 -undecylethane-1,2-diamine

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize yield and purity. The use of advanced purification techniques such as distillation and chromatography ensures that the final product meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

N~1~-(2-Fluoroethyl)-N~2~-undecylethane-1,2-diamine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The fluorine atom in the 2-fluoroethyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are used.

    Substitution: Nucleophiles such as sodium azide or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of amine oxides.

    Reduction: Formation of primary and secondary amines.

    Substitution: Formation of azides or thiol-substituted products.

Scientific Research Applications

N~1~-(2-Fluoroethyl)-N~2~-undecylethane-1,2-diamine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of N1-(2-Fluoroethyl)-N~2~-undecylethane-1,2-diamine involves its interaction with specific molecular targets. The fluorinated ethyl group enhances the compound’s ability to interact with biological membranes, potentially disrupting cellular processes. The undecyl chain contributes to the compound’s hydrophobicity, facilitating its incorporation into lipid bilayers and affecting membrane fluidity.

Comparison with Similar Compounds

Similar Compounds

  • N~1~-(2-Fluoroethyl)-N~2~-dodecylethane-1,2-diamine
  • N~1~-(2-Fluoroethyl)-N~2~-decylethane-1,2-diamine
  • N~1~-(2-Fluoroethyl)-N~2~-octylethane-1,2-diamine

Uniqueness

N~1~-(2-Fluoroethyl)-N~2~-undecylethane-1,2-diamine is unique due to its specific chain length and fluorinated ethyl group, which confer distinct physicochemical properties. These properties make it particularly suitable for applications requiring enhanced membrane interaction and stability.

Properties

CAS No.

627522-25-2

Molecular Formula

C15H33FN2

Molecular Weight

260.43 g/mol

IUPAC Name

N'-(2-fluoroethyl)-N-undecylethane-1,2-diamine

InChI

InChI=1S/C15H33FN2/c1-2-3-4-5-6-7-8-9-10-12-17-14-15-18-13-11-16/h17-18H,2-15H2,1H3

InChI Key

LMFNLVMZKWGEGB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCNCCNCCF

Origin of Product

United States

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